6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
Description
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine backbone substituted with a trifluoromethyl group at position 4, a tert-butyl group at position 6, and an ethylthio (sulfanyl) moiety at position 2. The ethylthio substituent at position 2 may modulate lipophilicity and membrane permeability, making this compound relevant in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCBIRSMXUJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of radical initiators, such as azobisisobutyronitrile (AIBN), and specific solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions and to scale up the production efficiently. The choice of catalysts and solvents is crucial to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and strong bases. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the ethylthio group yields sulfoxides or sulfones, while reduction of the nitrile group results in the formation of primary amines .
Scientific Research Applications
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects . The nitrile group can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Nicotinonitrile Derivatives
Nicotinonitrile derivatives exhibit diverse properties depending on substituent patterns. Below is a detailed comparison of 6-(tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Reactivity and Stability Trifluoromethyl (CF₃): Present in all analogs, this group enhances electron withdrawal, stabilizing the pyridine ring and directing electrophilic substitution . Ethylthio vs. Chloro/Hydroxyl/Amino Groups: The ethylthio group in the target compound offers moderate lipophilicity compared to the polar hydroxyl (in ) or basic dimethylamino (in ) groups. Chloro substituents (in ) increase reactivity toward nucleophilic displacement.
Steric and Electronic Influences tert-Butyl at C6: The bulky tert-butyl group in the target compound reduces molecular flexibility and may hinder enzymatic degradation, enhancing metabolic stability compared to methyl or phenyl groups . Thienyl vs.
Synthetic Pathways Ethylthio groups (as in the target compound) are typically introduced via thiol-ene reactions or nucleophilic substitution, as seen in the synthesis of related trifluoromethylthiophene derivatives . Hydroxyl and amino groups often require protection/deprotection strategies, increasing synthetic complexity .
Physical Properties Melting points vary significantly: The hydroxy analog (301–303°C, ) exhibits high crystallinity due to hydrogen bonding, while the tert-butyl derivative likely has a lower melting point due to steric disruption of crystal packing. Lipophilicity (logP): Ethylthio and tert-butyl groups increase logP compared to hydrophilic substituents like hydroxyl or amino .
Biological Activity
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a trifluoromethyl group, a tert-butyl group, and an ethylthio group, which contribute to its distinct chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14F3N2S
- CAS Number : 905785-05-9
The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing for better membrane permeability and potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases metabolic stability, while the ethylthio group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The mechanism of action involves modulation of enzyme activities and signaling pathways related to various cellular processes.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug development.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory conditions.
Table 1: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antioxidant Activity | Reduces oxidative stress in cell models | |
| Anti-inflammatory | Modulates inflammatory cytokine production |
Case Study: Enzyme Interaction
A study exploring the enzyme inhibition capabilities of this compound demonstrated significant inhibition of certain cytochrome P450 enzymes. This inhibition could potentially alter drug metabolism and pharmacokinetics, highlighting the need for further investigation into its clinical implications.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the nicotinonitrile core through cyclization reactions.
- Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.
- Addition of the tert-butyl group via alkylation reactions.
In industrial applications, this compound is being explored as a building block for more complex organic molecules in medicinal chemistry and materials science due to its stability and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
